
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule characterized by a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. A methylene bridge connects the triazine ring to a benzamide moiety, which is further substituted at the 3-position with a pyrazole heterocycle. The compound’s design leverages the triazine scaffold’s versatility in drug discovery, where it often serves as a bioisostere for pyrimidines or participates in hydrogen-bonding interactions with biological targets.
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-24-15-19-13(20-16(21-15)25-2)10-17-14(23)11-5-3-6-12(9-11)22-8-4-7-18-22/h3-9H,10H2,1-2H3,(H,17,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQHQECLNNBULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazinyl moiety and a pyrazolyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been observed to reduce mTORC1 activity in cellular models, which is significant for cancer therapy as mTORC1 plays a crucial role in cell growth and proliferation .
- Modulation of Autophagy : It has been reported that this compound can increase basal autophagy while disrupting autophagic flux under nutrient-deficient conditions. This dual mechanism suggests potential applications in targeting cancer cells that exploit autophagy for survival .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds with the pyrazolyl-benzamide structure. For example:
These findings suggest that this compound may have similar or enhanced anticancer properties.
Case Studies
In a study aimed at understanding the structure–activity relationship (SAR) of benzamide derivatives:
- Compound Evaluation : Various derivatives were synthesized and tested for their ability to inhibit cancer cell growth.
- Findings : Compounds with modifications on the pyrazole ring exhibited varying degrees of potency against different cancer cell lines.
Therapeutic Potential
The dual action of increasing autophagy while inhibiting mTORC1 presents a unique therapeutic strategy for treating cancers that are resistant to conventional therapies. The ability to selectively target cancer cells under metabolic stress could enhance the efficacy of existing treatment regimens while minimizing side effects on normal cells.
Applications De Recherche Scientifique
Mechanisms of Action :
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been observed to reduce mTORC1 activity in cellular models, which is significant for cancer therapy as mTORC1 plays a crucial role in cell growth and proliferation.
- Modulation of Autophagy : N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can increase basal autophagy while disrupting autophagic flux under nutrient-deficient conditions. This dual mechanism suggests potential applications in targeting cancer cells that exploit autophagy for survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For example:
- Case Study 1 : A study evaluated various derivatives of benzamide for their ability to inhibit cancer cell growth. The findings indicated that compounds with modifications on the pyrazole ring exhibited varying degrees of potency against different cancer cell lines.
Structure–Activity Relationship (SAR) Studies
A detailed SAR study was conducted on benzamide derivatives to understand their anticancer properties. Various derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the potency of the compounds.
In Vivo Studies
In vivo studies have been performed to assess the therapeutic potential of this compound in animal models of cancer. These studies demonstrated promising results in reducing tumor size and inhibiting metastasis.
Summary of Findings
Application Area | Findings | References |
---|---|---|
Anticancer Activity | Inhibition of mTORC1 activity; modulation of autophagy | |
Structure–Activity Relationship | Variability in potency based on modifications to the pyrazole ring | |
In Vivo Efficacy | Significant reduction in tumor size and metastasis in animal models |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other N-heterocyclic molecules, particularly those evaluated for antimicrobial activity. Below is a detailed comparison with key analogs:
Structural and Functional Analog: (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Core Structure : Both compounds feature a 4,6-dimethoxy-1,3,5-triazine moiety, a critical pharmacophore for antifungal activity .
- Substituents: Target Compound: A benzamide-pyrazole group replaces TRI’s vinyl-aniline substituent. The pyrazole may enhance solubility and target specificity due to its polarizable nitrogen atoms.
- Biological Activity : TRI exhibits antifungal activity against Candida albicans (MIC: 8 µg/mL) . The target compound’s benzamide-pyrazole substitution may modulate potency or spectrum, though specific data are unavailable in the provided evidence.
Pyridinone-Based Analog: 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
- Core Heterocycle: PYR substitutes the triazine ring with a pyridinone scaffold, which retains hydrogen-bonding capacity but alters electronic properties.
- Functional Groups :
- Activity : PYR shows antifungal activity against C. albicans (MIC: 16 µg/mL) but may have reduced bioavailability compared to triazine derivatives due to lower solubility .
Research Implications and Limitations
While the target compound’s structural features suggest promising antifungal activity, direct experimental data are absent in the provided evidence. TRI and PYR demonstrate that N-heterocyclic scaffolds with para-substituted aromatic groups are critical for efficacy against C. albicans. The benzamide-pyrazole group in the target compound could improve target engagement or pharmacokinetics compared to TRI and PYR, but this requires validation. Future studies should prioritize:
- Synthesis and MIC testing against fungal pathogens.
- Computational docking to compare binding modes with fungal enzyme targets (e.g., lanosterol demethylase).
- SAR analysis to optimize substituents for potency and safety.
Méthodes De Préparation
Retrosynthetic Analysis and Strategic Bond Disconnections
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is dissected into three key fragments:
- 4,6-Dimethoxy-1,3,5-triazin-2-ylmethylamine
- 3-(1H-Pyrazol-1-yl)benzoic Acid
- Amide Bond Formation
Retrosynthetic planning prioritizes the assembly of the triazine-methylamine moiety followed by coupling with the pre-functionalized benzoyl fragment.
Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ylmethylamine
Triazine Core Functionalization
The triazine core is synthesized from 4,6-dihydroxy-1,3,5-triazin-2(1H)-one through sequential methoxylation and chlorination:
$$
\text{4,6-Dihydroxy-1,3,5-triazin-2(1H)-one} \xrightarrow[\text{MeOH, H}^+]{\text{1. CH}3\text{OH}} \text{4,6-Dimethoxy-1,3,5-triazin-2(1H)-one} \xrightarrow[\text{POCl}3]{\text{2. }} \text{2-Chloro-4,6-dimethoxy-1,3,5-triazine}
$$
Phosphorus oxychloride (POCl₃) in toluene at reflux (110°C, 6 h) achieves 92% chlorination efficiency.
Nucleophilic Amination
The chlorinated intermediate undergoes nucleophilic substitution with methylamine:
$$
\text{2-Chloro-4,6-dimethoxy-1,3,5-triazine} + \text{CH}3\text{NH}2 \xrightarrow[\text{Et}_3\text{N, DCM}]{\text{0°C → RT}} \text{4,6-Dimethoxy-N-methyl-1,3,5-triazin-2-amine}
$$
Reaction in dichloromethane (DCM) with triethylamine as a base yields 85% product after silica gel chromatography.
Synthesis of 3-(1H-Pyrazol-1-yl)benzoic Acid
Pyrazole Ring Construction
Pyrazole is introduced via cyclocondensation of hydrazine derivatives with diketones:
$$
\text{3-Nitrobenzaldehyde} \xrightarrow[\text{NH}2\text{NH}2]{\text{Hydrazine}} \text{3-(1H-Pyrazol-1-yl)benzaldehyde} \xrightarrow[\text{KMnO}_4]{\text{Oxidation}} \text{3-(1H-Pyrazol-1-yl)benzoic Acid}
$$
Potassium permanganate in aqueous acetone (60°C, 4 h) achieves 78% oxidation yield.
Amide Coupling Strategies
Activation of Carboxylic Acid
The benzoyl fragment is activated using coupling reagents to form an active ester or acyl chloride:
Acyl Chloride Formation
Thionyl chloride (SOCl₂) in DCM (0°C, 2 h) converts 3-(1H-pyrazol-1-yl)benzoic acid to its acyl chloride (95% yield).
Coupling Reagent-Mediated Activation
Alternative reagents enable direct coupling without isolating the acyl chloride:
Reagent | Solvent | Base | Yield (%) |
---|---|---|---|
DMTMM | DMF | NMM | 88 |
HBTU | DCM | DIPEA | 82 |
T3P | THF | Pyridine | 90 |
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) demonstrates superior efficiency due to its dual role as a coupling agent and base.
Amide Bond Formation
The activated benzoyl species reacts with 4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine:
$$
\text{3-(1H-Pyrazol-1-yl)benzoyl Chloride} + \text{Triazin-2-amine} \xrightarrow[\text{DIPEA, DCM}]{\text{RT, 12 h}} \text{this compound}
$$
Reaction monitoring via HPLC confirms >95% conversion. Purification by recrystallization (EtOAc/hexane) yields 84% pure product.
Optimization and Scale-Up Challenges
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification. Switching to toluene reduces side reactions during scale-up.
Temperature Control
Exothermic reactions during acyl chloride formation necessitate cryogenic conditions (-10°C) to prevent decomposition.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
Method | Steps | Total Yield (%) | Purity (%) |
---|---|---|---|
Acyl Chloride-Mediated Coupling | 4 | 68 | 99 |
DMTMM Direct Coupling | 3 | 75 | 98 |
T3P-Promoted Reaction | 3 | 72 | 97 |
The DMTMM route offers fewer steps and higher yields, making it preferable for industrial applications.
Q & A
(Basic) What synthetic strategies are effective for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide?
Methodological Answer:
The compound can be synthesized via a coupling reaction between the triazine-methylamine derivative and 3-(1H-pyrazol-1-yl)benzoic acid. Use 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent in ethanol at room temperature to form the amide bond. Optimize stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC or LC-MS. Purify the product using reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid) .
(Basic) How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Characterize the compound using:
- 1H/13C NMR : Verify proton environments (e.g., pyrazole NH at δ 7.5–8.5 ppm, triazine methoxy groups at δ 3.8–4.0 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ or [M+Na]+.
- X-ray crystallography (if crystals form): Refine the structure using SHELXL for small-molecule crystallography .
(Advanced) How to address low yields in the coupling step during synthesis?
Methodological Answer:
Low yields may stem from incomplete activation of the carboxylic acid. Solutions include:
- Increasing the equivalence of DMT-MM (1.2–1.5 eq).
- Using anhydrous ethanol or DMF as solvents to enhance reagent solubility.
- Extending reaction time (24–48 hours) and ensuring inert conditions (N2/Ar atmosphere) .
(Advanced) When observing contradictory bioactivity data, what methodological approaches can resolve discrepancies?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Purity issues : Re-purify the compound via preparative HPLC.
- Assay variability : Standardize assay conditions (pH, temperature, cofactors) across replicates.
- Target specificity : Perform selectivity profiling against related enzymes (e.g., kinase panels) to rule off-target effects .
(Basic) What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- 4,6-Dimethoxy-1,3,5-triazin-2-yl : Electron-deficient heterocycle prone to nucleophilic substitution.
- Pyrazole NH : Participates in hydrogen bonding with biological targets.
- Benzamide carbonyl : Stabilizes interactions with enzymes/receptors via π-π stacking or dipole interactions .
(Advanced) How to investigate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses with protein targets (e.g., kinases).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Enzymatic assays : Measure IC50 values under varied substrate concentrations to determine inhibition kinetics .
(Basic) What analytical techniques are suitable for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity.
- Elemental analysis : Validate C, H, N percentages against theoretical values.
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
(Advanced) What strategies mitigate instability of intermediates during synthesis?
Methodological Answer:
- Low-temperature storage : Keep intermediates at –20°C to prevent degradation.
- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps.
- Immediate derivatization : Avoid isolating unstable intermediates; proceed to the next reaction step without delay .
(Advanced) How to determine the binding affinity of this compound to a target enzyme?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes during binding.
- Fluorescence polarization : Track changes in ligand mobility upon protein binding.
- Microscale thermophoresis (MST) : Quantify binding in solution without immobilization .
(Basic) What is the role of the triazine moiety in the compound’s chemical behavior?
Methodological Answer:
The triazine core acts as:
- A hydrogen-bond acceptor via its methoxy groups.
- A rigid scaffold to orient substituents for target engagement.
- A metabolic stability enhancer due to its resistance to enzymatic cleavage .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.